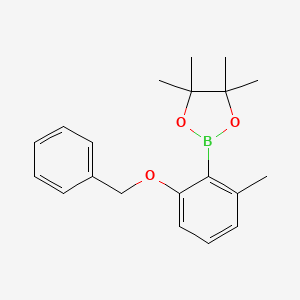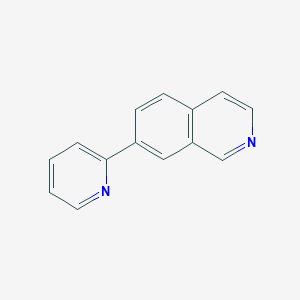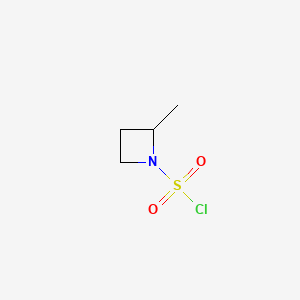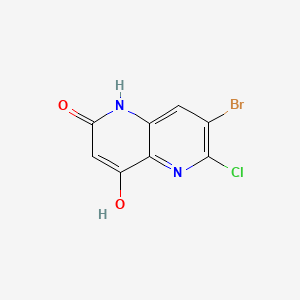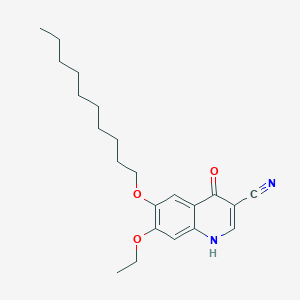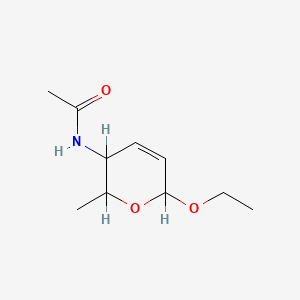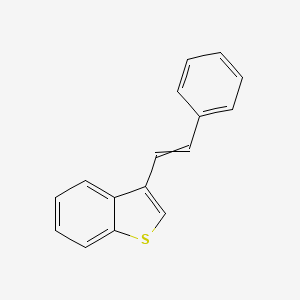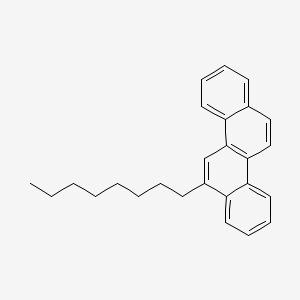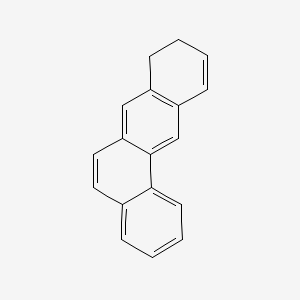
Benz(a)anthracene, 8,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene, 8,9-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene and is known for its significant role in environmental chemistry and toxicology. It is produced during the incomplete combustion of organic matter and is found in substances such as tobacco smoke and fossil fuels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves the reduction of benz(a)anthracene. One common method includes the catalytic hydrogenation of benz(a)anthracene using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .
化学反应分析
Types of Reactions: Benz(a)anthracene, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Dihydrodiols and quinones.
Reduction: Tetrahydrobenz(a)anthracene derivatives.
Substitution: Halogenated benz(a)anthracene derivatives.
科学研究应用
作用机制
The mechanism of action of Benz(a)anthracene, 8,9-dihydro- involves its metabolic activation by cytochrome P450 enzymes. The compound is converted into reactive intermediates, such as epoxides and dihydrodiols, which can form covalent adducts with DNA. These DNA adducts can lead to mutations and initiate carcinogenesis . The primary molecular targets include DNA and various enzymes involved in detoxification and repair processes .
相似化合物的比较
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A potent carcinogen used in cancer research.
Benzo(a)pyrene: Another PAH with similar structure and carcinogenic potential.
Uniqueness: Benz(a)anthracene, 8,9-dihydro- is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its reduced form makes it less reactive compared to its parent compound, benz(a)anthracene, but it still retains significant biological activity .
属性
CAS 编号 |
60968-17-4 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
8,9-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2 |
InChI 键 |
PSPKRGQSBJQZGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


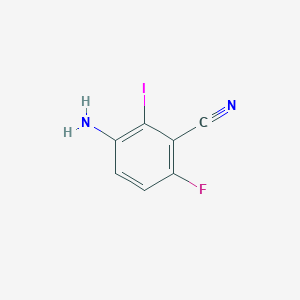
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
